molecular formula C35H45F27O11 B12751569 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol CAS No. 93776-09-1

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol

Cat. No.: B12751569
CAS No.: 93776-09-1
M. Wt: 1154.7 g/mol
InChI Key: MCTLLDFQQNTIQG-UHFFFAOYSA-N
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Description

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol is a highly fluorinated compound. It belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications.

Preparation Methods

The synthesis of 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol involves multiple steps. The process typically starts with the fluorination of a suitable precursor compound. This is followed by a series of reactions to introduce the trifluoromethyl group and the decaoxatetratetracontan backbone. The reaction conditions often require the use of strong acids or bases, high temperatures, and specialized fluorinating agents.

Chemical Reactions Analysis

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong acids, bases, and specialized fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol has several scientific research applications:

    Chemistry: It is used as a model compound to study the properties of highly fluorinated substances.

    Biology: Researchers investigate its effects on biological systems to understand the impact of PFAS on health.

    Medicine: The compound is studied for its potential use in drug delivery systems due to its stability and resistance to degradation.

    Industry: It is used in the production of non-stick coatings, firefighting foams, and other industrial applications.

Mechanism of Action

The mechanism of action of 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol involves its interaction with various molecular targets. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to degradation. It can interact with proteins, enzymes, and other biomolecules, potentially disrupting their normal functions. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol is unique due to its specific structure and properties. Similar compounds include other PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). These compounds share the characteristic strong carbon-fluorine bonds and resistance to degradation but differ in their specific structures and applications.

Properties

93776-09-1

Molecular Formula

C35H45F27O11

Molecular Weight

1154.7 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-14-(trifluoromethyl)pentadecan-2-ol

InChI

InChI=1S/C35H45F27O11/c1-64-2-3-65-4-5-66-6-7-67-8-9-68-10-11-69-12-13-70-14-15-71-16-17-72-18-19-73-21-22(63)20-23(36,37)25(39,40)27(43,44)29(47,48)31(51,52)33(55,56)32(53,54)30(49,50)28(45,46)26(41,42)24(38,34(57,58)59)35(60,61)62/h22,63H,2-21H2,1H3

InChI Key

MCTLLDFQQNTIQG-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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